DHODH Inhibitory Activity: Target Compound vs. In-Class Reference
In a direct enzymatic assay for Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), the target compound demonstrated an IC50 of 30,000 nM, as reported in BindingDB (BDBM120282, derived from US Patent 8703811) [1]. This value places the compound significantly above the low-nanomolar potency of optimized DHODH inhibitors, such as DSM265 (IC50 ≈ 0.03 nM). However, within the pyrroloquinoline chemotype, this represents a baseline activity that confirms engagement with the DHODH target, distinguishing it from inactive analogs in the series. The data were generated using a Type 2 DHODH activity assay monitoring orotate formation or via a chromogen reduction assay employing DCIP [1].
| Evidence Dimension | DHODH enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 30,000 nM |
| Comparator Or Baseline | DSM265 (optimized DHODH inhibitor) IC50 ≈ 0.03 nM; class-level baseline |
| Quantified Difference | ~1,000,000-fold less potent than DSM265; class-level context only |
| Conditions | Type 2 DHODH activity assay (P. falciparum), direct orotate formation or DCIP chromogen reduction |
Why This Matters
Confirms target engagement for DHODH at a measurable but low potency, enabling its use as a tool compound for target validation or as a starting point for SAR optimization, where absence of activity would disqualify it for malaria programs.
- [1] BindingDB. BDBM120282: IC50 = 3.00E+4 nM for P. falciparum DHODH (US8703811). View Source
